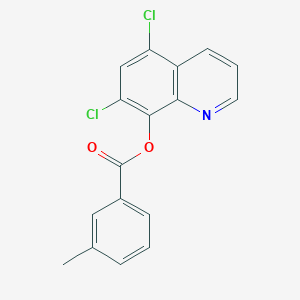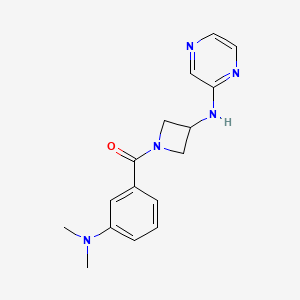![molecular formula C13H15NOS B2945572 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-3-yl)ethanone CAS No. 1705325-56-9](/img/structure/B2945572.png)
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-3-yl)ethanone is a compound that belongs to a diverse class of organic compounds known for their utility in various scientific fields. This specific molecule comprises a bicyclic structure fused with a thiophene ring, making it a noteworthy subject of research in the domains of chemistry, biology, and potentially medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-3-yl)ethanone typically involves several key steps:
Formation of the Azabicyclo Structure: : This step often begins with the cyclization of appropriate precursors under controlled conditions.
Integration of the Thiophene Ring: : This can be achieved through various methods such as the Stille coupling or Suzuki reaction, both of which utilize palladium-catalyzed cross-coupling techniques.
Final Coupling: : The final step generally involves the coupling of the synthesized azabicyclo structure with the thiophene derivative under specific conditions such as the use of Lewis acids or bases to facilitate the reaction.
Industrial Production Methods
In industrial settings, the large-scale production of this compound might employ continuous flow synthesis to optimize yield and purity. Key factors include temperature control, the use of high-pressure reactors, and the incorporation of automated systems for real-time monitoring and adjustments.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the thiophene ring, yielding sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can target the azabicyclo structure, potentially breaking the bicyclic configuration under harsh conditions.
Substitution: : The thiophene ring is particularly prone to electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.
Reduction: : Reagents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) in dry ether or tetrahydrofuran (THF).
Substitution: : Reagents such as bromine (Br2) or chlorine (Cl2) under controlled, often anhydrous conditions.
Major Products
Oxidation: : Thiophene sulfoxides and sulfones.
Reduction: : Simplified azabicyclo structures.
Substitution: : Halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
The applications of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-3-yl)ethanone are diverse:
Chemistry: : Used in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Biology: : Investigated for its potential interaction with biological macromolecules, providing insights into biochemical pathways.
Medicine: : Explored for its therapeutic potential, including analgesic properties and possible use in neuroprotective treatments.
Industry: : Utilized in the manufacturing of fine chemicals and as a precursor in the synthesis of advanced materials.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects is an area of ongoing research. it is believed to interact with specific receptors or enzymes in biological systems, modulating various molecular pathways. The azabicyclo structure might provide binding affinity, while the thiophene ring could be responsible for the compound's electronic properties.
Vergleich Mit ähnlichen Verbindungen
Compared to other azabicyclo compounds:
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-3-yl)ethanone: stands out due to its unique integration of the thiophene ring, which imparts distinct electronic and steric properties.
Similar Compounds
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone: : Lacks the thiophene ring, providing different chemical reactivity.
2-(thiophen-3-yl)ethanone: : Lacks the azabicyclo structure, leading to different biological activity and industrial applications.
This compound represents a fascinating intersection of structure and function, making it a valuable subject for ongoing and future research.
Eigenschaften
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c15-13(8-10-6-7-16-9-10)14-11-2-1-3-12(14)5-4-11/h1-2,6-7,9,11-12H,3-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNCBCMZVHKXCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)butanoylamino]hexanoic acid](/img/structure/B2945489.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2945493.png)
![[4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2945495.png)

![N-[cyano(2-methoxyphenyl)methyl]-5-methoxy-1H-indole-2-carboxamide](/img/structure/B2945497.png)



![1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2945506.png)


![4-chloro-N-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2945510.png)

![Tert-butyl 6-amino-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylate](/img/structure/B2945512.png)
